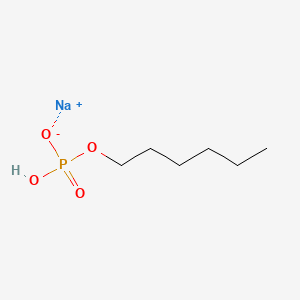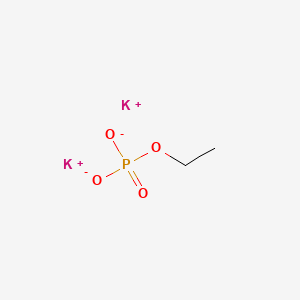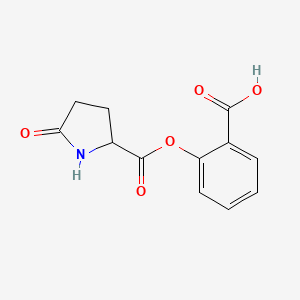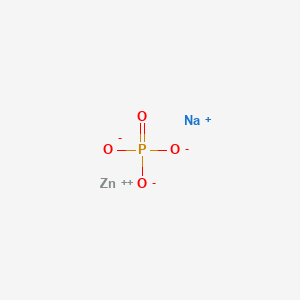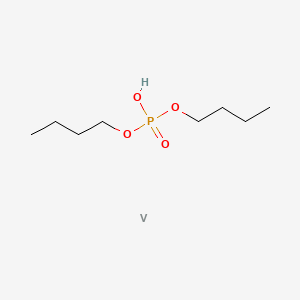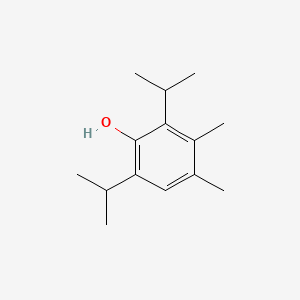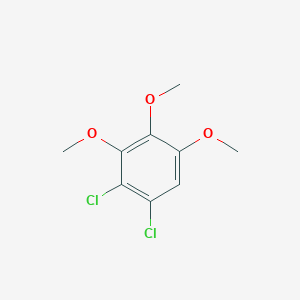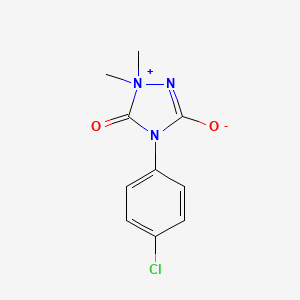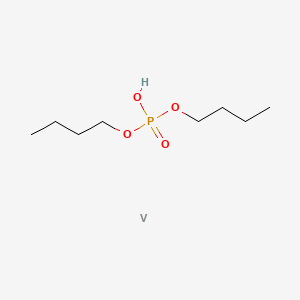
Dibutyl hydrogen phosphate, vanadium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl hydrogen phosphate, vanadium salt is a chemical compound with the molecular formula C8H19O4PV and a molecular weight of 261.15 g/mol . This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl hydrogen phosphate, vanadium salt typically involves the reaction of dibutyl hydrogen phosphate with a vanadium source under controlled conditions. The reaction is carried out in an appropriate solvent, and the product is purified through crystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyl hydrogen phosphate, vanadium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the vanadium center to a lower oxidation state.
Substitution: The compound can undergo substitution reactions where one or more of its ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield vanadium(V) compounds, while reduction reactions may produce vanadium(III) or vanadium(II) species .
Wissenschaftliche Forschungsanwendungen
Dibutyl hydrogen phosphate, vanadium salt has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as diabetes and cancer.
Wirkmechanismus
The mechanism of action of dibutyl hydrogen phosphate, vanadium salt involves its interaction with molecular targets and pathways within biological systems. The compound can modulate the activity of enzymes and other proteins, leading to changes in cellular processes. For example, it may inhibit or activate specific signaling pathways, resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibutyl phosphate: Similar in structure but lacks the vanadium component.
Phosphoric acid dibutyl ester: Another related compound with different properties and applications.
Uniqueness
Dibutyl hydrogen phosphate, vanadium salt is unique due to the presence of vanadium, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where vanadium’s redox activity and catalytic properties are beneficial .
Eigenschaften
CAS-Nummer |
29359-66-8 |
|---|---|
Molekularformel |
C8H19O4PV |
Molekulargewicht |
261.15 g/mol |
IUPAC-Name |
dibutyl hydrogen phosphate;vanadium |
InChI |
InChI=1S/C8H19O4P.V/c1-3-5-7-11-13(9,10)12-8-6-4-2;/h3-8H2,1-2H3,(H,9,10); |
InChI-Schlüssel |
CQHFIKZAUKOKQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(=O)(O)OCCCC.[V] |
Verwandte CAS-Nummern |
107-66-4 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


